molecular formula C32H41N3O7 B8114037 BocNH-PEG3-acid-amine DBCO

BocNH-PEG3-acid-amine DBCO

Cat. No.: B8114037
M. Wt: 579.7 g/mol
InChI Key: TXRMZLUDCISDKZ-UHFFFAOYSA-N
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Description

BocNH-PEG3-acid-amine DBCO (CAS: 2739789-25-2) is a heterobifunctional linker featuring a DBCO (dibenzocyclooctyne) group, a tert-butoxycarbonyl (Boc)-protected amine, a carboxylic acid, and a triethylene glycol (PEG3) spacer. The DBCO group enables copper-free click chemistry with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), while the PEG3 spacer enhances water solubility and biocompatibility . The Boc group protects the amine during synthesis, which can be deprotected under acidic conditions to expose a reactive primary amine. The carboxylic acid allows further conjugation via carbodiimide chemistry, making this compound versatile for multi-step bioconjugation in drug discovery, diagnostics, and targeted therapies .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRMZLUDCISDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG3-acid-amine DBCO involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Chemical Reactions Analysis

Click Chemistry with Azides

The DBCO group reacts selectively with azides to form stable triazole linkages. This reaction occurs rapidly under physiological conditions without requiring metal catalysts, making it highly advantageous for biological applications.

Deprotection Reactions

The Boc protecting group can be removed using mild acidic conditions (e.g., trifluoroacetic acid), allowing access to the free amine for further modifications or conjugations .

  • Research Findings and Applications

Recent studies have highlighted the efficacy of BocNH-PEG3-acid-amine DBCO in various research contexts:

StudyFindings
Demonstrated high conversion rates in click reactions between GFP-C-N₃ and DBCO–PEG, achieving nearly quantitative yields within minutes.
Investigated the impact of polymer size on reaction yield, finding no significant dependence on molecular weight within specific ranges.
Showed excellent biocompatibility and specificity in reactions involving biological samples, emphasizing its utility in drug development.

These findings underscore the versatility and effectiveness of this compound in advancing bioconjugation techniques.

This compound represents a significant advancement in chemical biology, providing researchers with a powerful tool for bioconjugation applications. Its unique properties allow for efficient reactions under mild conditions, making it suitable for use in drug discovery and development. Ongoing research continues to explore its potential applications across various biomedical fields, highlighting its importance in modern scientific endeavors .

Mechanism of Action

The primary mechanism of action of BocNH-PEG3-acid-amine DBCO involves its participation in click chemistry reactions. The DBCO moiety reacts with azide-functionalized molecules through SPAAC, forming stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Structural and Functional Differences

This compound vs. DBCO-PEG3-amine :

  • This compound offers dual functionality (amine + acid) for sequential conjugations, whereas DBCO-PEG3-amine has only a single amine group. The Boc protection allows selective deactivation of the amine during synthesis, which is absent in DBCO-PEG3-amine .
  • Both compounds share the PEG3 spacer, but this compound’s carboxylic acid broadens its utility in coupling reactions (e.g., EDC/NHS chemistry) .

This compound vs. DBCO-PEG4-NHS ester: The NHS ester in DBCO-PEG4-NHS enables direct coupling to lysine residues on proteins, while this compound requires activation of its carboxylic acid for similar reactions.

This compound vs. Sulfo DBCO-amine :

  • Sulfo DBCO-amine lacks a PEG spacer but includes a sulfonate group for enhanced solubility in physiological conditions. This makes it superior for in vivo applications but limits its utility in multi-step conjugations due to the absence of a carboxylic acid .

Solubility and Stability

  • Solubility: PEGylation significantly improves aqueous solubility. This compound and DBCO-PEG4-amine exhibit high solubility (>10 mg/mL in water), whereas non-PEGylated derivatives like Sulfo DBCO-amine rely on charged groups for solubility .
  • Stability : DBCO groups are sensitive to nucleophiles (e.g., thiols) and may degrade over time . However, PEG spacers reduce aggregation and stabilize DBCO in solution. This compound’s Boc group also enhances amine stability during storage .

Reaction Kinetics and Efficiency

  • SPAAC Kinetics: DBCO reacts with azides at rates comparable to other strained cyclooctynes (e.g., BCN).
  • Dual Reactivity: this compound’s unique design enables orthogonal conjugation (e.g., azide-DBCO click chemistry followed by carbodiimide-mediated acid coupling), a feature absent in monofunctional analogs like DBCO-PEG3-amine .

Q & A

Q. Q1. What is the functional role of the Boc (tert-butoxycarbonyl) group in BocNH-PEG3-acid-amine DBCO, and how does its removal impact conjugation efficiency?

A1. The Boc group acts as a protective moiety for the primary amine, preventing premature reactions during synthesis or storage. To activate the amine for conjugation, the Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane). Post-removal, the exposed amine enables covalent coupling with carboxylic acid-containing molecules via carbodiimide chemistry (e.g., EDC/NHS). Inefficient deprotection (e.g., incomplete acid treatment) can lead to reduced conjugation yields. Validation via mass spectrometry or NMR is recommended to confirm Boc removal .

Q. Q2. How does the PEG3 spacer in this compound influence solubility and steric effects during bioconjugation?

A2. The PEG3 spacer enhances water solubility and reduces aggregation by introducing hydrophilic ethylene oxide units. It also minimizes steric hindrance between the DBCO group and target biomolecules (e.g., azide-modified proteins). For optimal results, use aqueous buffers (pH 7–8) or polar solvents like DMSO. Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can assess aggregation post-conjugation .

Q. Q3. What are the optimal reaction conditions for DBCO-azide click chemistry using this compound?

A3. The reaction proceeds efficiently in neutral or slightly alkaline conditions (pH 7–8.5) at 25–37°C. Typical protocols involve:

  • Molar ratio: 1.2–2.0 equivalents of DBCO reagent to azide.
  • Solvent: PBS or HEPES buffer for aqueous reactions; DMF/DMSO for organic phases.
  • Time: 1–4 hours, monitored via HPLC or fluorescence quenching.
    Note: Excess DBCO may require purification via dialysis or SEC .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data when this compound exhibits variable labeling efficiency across different protein substrates?

A4. Contradictions often arise from differences in protein surface accessibility, azide density, or competing side reactions. To troubleshoot:

Quantify azide incorporation: Use MALDI-TOF or fluorogenic assays (e.g., DBCO-fluorophore conjugates).

Optimize steric environments: Introduce flexible linkers (e.g., PEG4–PEG12) between the protein and azide.

Control reaction kinetics: Perform time-course analyses to identify saturation points.
Cross-validation with orthogonal techniques (e.g., SPR or microscale thermophoresis) is advised .

Q. Q5. What strategies mitigate hydrolysis or oxidation of the DBCO group during long-term storage or in vivo applications?

A5. DBCO is sensitive to light and oxidation. Recommended practices:

  • Storage: Lyophilize in amber vials under argon at −20°C.
  • In vivo stability: Use PEGylated derivatives to shield DBCO from serum esterases.
  • Monitoring: Characterize degradation via LC-MS or UV-Vis spectroscopy (DBCO absorbs at ~309 nm). For prolonged in vivo studies, consider DBCO derivatives with electron-withdrawing substituents for enhanced stability .

Q. Q6. How can this compound be integrated with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics?

A6. Co-labeling requires sequential reactions to avoid interference:

Perform SILAC labeling with heavy amino acids (e.g., ¹³C₆-arginine).

After protein extraction, introduce azide-modified tags via metabolic incorporation (e.g., L-azidohomoalanine, L-AHA).

Conjugate DBCO-PEG3-amine to azide-tagged proteins.
Validate using tandem mass spectrometry (MS/MS) to distinguish isotopic peaks from click chemistry adducts .

Methodological Comparisons

Q. Table 1: Reaction Optimization Parameters for DBCO-Azide Conjugation

ParameterAqueous Conditions Organic Solvent Conditions
pH 7.0–8.5Not applicable
Temperature 25–37°C20–25°C
Reaction Time 1–4 hours2–6 hours
Purification SEC, dialysisPrecipitation, HPLC

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